PIKfyve-IN-2

Catalog No.
S12861126
CAS No.
M.F
C22H22N8O
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PIKfyve-IN-2

Product Name

PIKfyve-IN-2

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine

Molecular Formula

C22H22N8O

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+

InChI Key

AJGYMQGRBICUPO-BUVRLJJBSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

PIKfyve, or phosphatidylinositol 3-phosphate 5-kinase type III, is a key enzyme involved in the regulation of phosphoinositide metabolism, particularly in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). This enzyme plays a crucial role in various cellular processes, including membrane dynamics, endosomal trafficking, and lysosomal function. PIKfyve is part of a protein complex that includes Vac14 and Fig4, which together regulate the levels of these phosphoinositides essential for cellular homeostasis and signaling pathways related to human diseases, especially neurodegenerative disorders .

PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to produce PI(3,5)P2. This reaction is critical for lysosomal function and membrane trafficking. Additionally, PIKfyve can generate PI(5)P from PI(3,5)P2 through its 3-phosphatase activity. The regulation of PIKfyve activity involves autophosphorylation, which inhibits its lipid kinase activity while stimulating the lipid phosphatase activity of Fig4 within the complex .

The biological activity of PIKfyve is closely linked to its role in endosomal and lysosomal dynamics. It regulates ion homeostasis and membrane trafficking by modulating the levels of PI(3,5)P2 and PI(5)P. Dysregulation of PIKfyve has been implicated in various diseases, including neurodegenerative conditions and cancers. Inhibition of PIKfyve has shown potential therapeutic effects against viruses such as SARS-CoV-2 by disrupting the viral lifecycle at multiple stages .

Synthesis methods for PIKfyve inhibitors typically involve organic synthesis techniques that create small molecules capable of selectively inhibiting PIKfyve activity. Notable compounds include Apilimod and UNI418, which have been developed to target PIKfyve's lipid kinase activity effectively. These compounds often undergo extensive optimization to enhance their potency and selectivity against PIKfyve while minimizing off-target effects .

PIKfyve inhibitors are being explored for their therapeutic potential in various contexts:

  • Antiviral Therapy: Compounds targeting PIKfyve have been investigated as potential treatments for viral infections, including SARS-CoV-2.
  • Cancer Treatment: Due to their role in regulating autophagy and lysosomal function, PIKfyve inhibitors are being studied for their efficacy against cancer cells that rely on autophagy for survival.
  • Neurodegenerative Diseases: Given the enzyme's involvement in neuronal health and disease mechanisms, PIKfyve inhibitors may offer new avenues for treating conditions like Alzheimer's disease .

Studies have shown that PIKfyve interacts with various cellular pathways through its regulation of phosphoinositides. Its inhibition leads to lysosomal enlargement and dysfunction due to impaired membrane trafficking processes. Furthermore, genetic studies using CRISPR/Cas9 technology have elucidated the consequences of PIKfyve mutations on cellular morphology and signaling pathways related to mTOR regulation .

Several compounds exhibit structural or functional similarities to PIKfyve inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ApilimodInhibits PIKfyveTargets multiple pathways involved in immune response
UNI418Dual inhibitor of PIKfyve and PIP5K1CEffective against SARS-CoV-2 entry into host cells
YM201636Selective PIKfyve inhibitorInvestigated for autoimmune diseases
SGC-PIKFYVE-1Potent inhibitor of PIKfyvePotential use in cancer therapy

These compounds share a common target but differ in their specific mechanisms and therapeutic applications. The uniqueness of each compound lies in its selectivity and the breadth of biological pathways it influences.

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

414.19165736 g/mol

Monoisotopic Mass

414.19165736 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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